molecular formula C26H28O5 B11832225 (3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

(3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

Cat. No.: B11832225
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-VHNWMKGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves multiple steps. One common method includes the acidic hydrolysis of 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-D-ribose dimethyl acetal, which yields 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-aldehydo-D-ribose. This intermediate is then further hydrolyzed to produce 2,3,5-Tri-O-benzyl-D-lyxofuranose . The reaction conditions typically involve controlled temperatures and specific reagents to ensure high purity and yield.

Chemical Reactions Analysis

2,3,5-Tri-O-benzyl-D-lyxofuranose undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves its interaction with specific molecular targets and pathways. As a carbohydrate derivative, it can modulate the activity of enzymes that process carbohydrates, such as glycosidases and glycosyltransferases . These interactions can influence various biological processes, including energy metabolism and cell signaling.

Comparison with Similar Compounds

2,3,5-Tri-O-benzyl-D-lyxofuranose can be compared with other similar compounds, such as:

The uniqueness of 2,3,5-Tri-O-benzyl-D-lyxofuranose lies in its specific configuration and the types of reactions it can undergo, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m1/s1

InChI Key

NAQUAXSCBJPECG-VHNWMKGBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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